Fmoc-N-Me-Thr(tBu)-OH
Overview
Description
“Fmoc-N-Me-Thr(tBu)-OH” is a chemical compound with the empirical formula C20H21NO5 . Its full name is (2S,3R)-2-(9H-Fluoren-9-ylmethoxy)carbonylamino]-3-hydroxybutanoic acid . It is commonly used in peptide synthesis .
Synthesis Analysis
The specific synthesis process of “this compound” is not detailed in the search results. However, it is known that the quality of this compound has been confirmed by the successful synthesis of the 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55), with an Fmoc-Val-Wang resin made from the same batch of base resin .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string: O=C(N(C)C@H=O)C@HC)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3
.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 355.38 . The loading (Photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF) is between 0.40 - 1.00 mmol/g .
Scientific Research Applications
Self-Assembled Structures for Material Science and Nanotechnology
Fmoc-N-Me-Thr(tBu)-OH can form self-assembled structures under varying concentration and temperature conditions. These structures, such as spheres, dumb-bell shapes, rods, and flower-like morphologies, have potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Synthesis of Morpholine and Thiomorpholine Derivatives
This compound is used in the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives. These derivatives have implications in the development of pharmaceuticals and bioactive molecules (Králová et al., 2017).
Synthesis of d-Allothreonine Derivatives
It's instrumental in the synthesis of protected d-allothreonine derivatives, which are important in the synthesis of various bioactive compounds and pharmaceuticals (Kikuchi & Konno, 2013).
Peptide Synthesis
this compound is used in the synthesis of peptides incorporating specific amino acid derivatives, which are important in biochemical research and drug development. For example, it's used in the synthesis of 3,5-difluorotyrosine-containing peptides for studying protein tyrosine phosphatases (Gopishetty et al., 2008).
Development of Novel Amino Acid Derivatives
Research in asymmetric synthesis of amino acid derivatives suitable for solid-phase peptide coupling, like (2S,3S)-3-Me-glutamine and (R)-allo-threonine derivatives, utilizes this compound (Tokairin et al., 2018).
Solid-Phase Peptide Synthesis
It's applied in the solid-phase synthesis of peptides, particularly in the context of Fmoc/tBu strategy, a common methodology for peptide synthesis (Góngora-Benítez et al., 2012).
Mechanism of Action
Target of Action
Fmoc-N-Me-Thr(tBu)-OH, also known as (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tert-butoxy)butanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid threonine during peptide synthesis . The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino end of the amino acid, while the tBu (tert-butyl) group protects the hydroxyl group of threonine . These protecting groups prevent unwanted reactions during the synthesis process .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu solid-phase peptide synthesis pathway . This pathway allows for the stepwise addition of amino acids to a growing peptide chain, with the Fmoc group being removed (deprotected) in each step to allow the next amino acid to be added .
Pharmacokinetics
For example, its solubility and stability can affect the efficiency of the peptide synthesis process .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of the amino acid threonine into the growing peptide chain . After the synthesis is complete, the tBu protecting group is removed, leaving the threonine residue as part of the final peptide product .
Action Environment
The action of this compound is influenced by various environmental factors during the synthesis process. For example, the choice of solvent can affect the efficiency of the Fmoc deprotection and peptide bond formation steps . Additionally, the temperature and pH can influence the rate of these reactions .
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVLZHFMIFLHU-VFNWGFHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426643 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117106-20-4 | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117106-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis strategy described in this research for obtaining Fmoc-N-Me-Thr(tBu)-OH?
A1: The research introduces a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid functionality []. This approach allows for selective N-methylation on the amino acid while attached to the resin. The researchers successfully demonstrate this method by synthesizing this compound, a sterically hindered amino acid, with high yield and purity [].
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